3-甲基-5-(三丁基锡基)吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

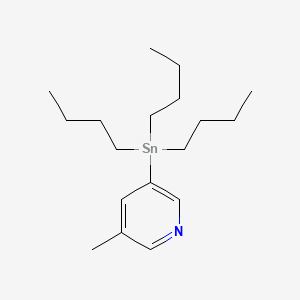

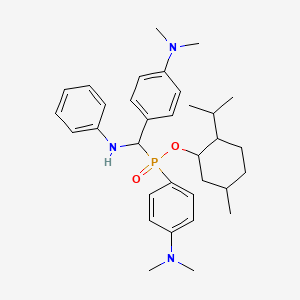

3-Methyl-5-(tributylstannyl)pyridine, also known as 3MTBP, is an organotin compound used in various scientific research applications. It is an organometallic compound composed of a pyridine ring with a methyl group and a tributylstannyl group attached. 3MTBP is used in a variety of fields, including organic chemistry, biochemistry, and pharmacology, and has been used in biocatalysis, drug screening, and in the synthesis of various organic compounds.

科学研究应用

1. 合成和药理学

- 代谢型谷氨酸受体拮抗剂的合成:Cosford 等人 (2003) 的研究涉及合成一种有效的 mGlu5 受体拮抗剂,它在治疗焦虑症方面比早期的化合物更有效。这项研究突出了吡啶衍生物在开发具有改进性能的治疗剂中的作用 (Cosford 等,2003)。

2. 有机化学和催化

- 在环加成反应中的用途:Sauer 和 Heldmann (1998) 描述了在环加成反应中使用乙炔三丁基锡合成功能化吡啶。这表明三丁基锡基吡啶衍生物在有机合成中的用途,能够创建复杂的分子 (Sauer 和 Heldmann,1998)。

- 吡啶的甲基化:Grozavu 等人 (2020) 的一项研究集中于使用氢借用和甲醇等原料化学品对吡啶进行甲基化。这项研究强调了吡啶衍生物在开发新的催化方法中的重要性 (Grozavu 等,2020)。

3. 材料科学

- 由三正丁基锡羧酸盐功能化的聚苯乙烯的合成:Dalil 等人 (2000) 讨论了由三正丁基锡羧酸盐功能化的聚苯乙烯的合成,突出了此类化合物在开发具有在各个行业中潜在应用的新材料中的作用 (Dalil 等,2000)。

4. 腐蚀抑制

- 吡啶衍生物作为腐蚀抑制剂:Ansari 等人 (2014) 的研究证明了吡啶衍生物作为钢铁腐蚀抑制剂的有效性,突出了它们在工业环境中的潜在应用 (Ansari 等,2014)。

作用机制

Mode of Action

The mode of action of 3-Methyl-5-(tributylstannyl)pyridine is primarily through its involvement in Stille cross-coupling reactions . These reactions are a powerful tool for forming carbon-carbon bonds, which are crucial in the synthesis of a wide range of chemical compounds.

Biochemical Pathways

The biochemical pathways affected by 3-Methyl-5-(tributylstannyl)pyridine are related to its role in Stille cross-coupling reactions . The compound can act as a nucleophile, reacting with various electrophiles in the presence of a palladium catalyst to form new carbon-carbon bonds.

Pharmacokinetics

Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .

Result of Action

The result of the action of 3-Methyl-5-(tributylstannyl)pyridine is the formation of new carbon-carbon bonds via Stille cross-coupling reactions . This can lead to the synthesis of a wide range of chemical compounds, depending on the specific electrophiles used in the reaction.

属性

IUPAC Name |

tributyl-(5-methylpyridin-3-yl)stannane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N.3C4H9.Sn/c1-6-3-2-4-7-5-6;3*1-3-4-2;/h3-5H,1H3;3*1,3-4H2,2H3; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCXALGLSLCXDRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CN=CC(=C1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33NSn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-chloro-N-{[3-(2-methyl-4-pyrimidinyl)-4,5-dihydro-5-isoxazolyl]methyl}-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B2920786.png)

![6-[[5-[(2-fluorophenyl)methylsulfanyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2920788.png)

![1,3-Dimethyl-6-[methyl(prop-2-yn-1-yl)amino]-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile](/img/structure/B2920789.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)pyrimidine-2-carboxamide](/img/structure/B2920794.png)

![(Z)-3-methoxy-1-methyl-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-4-carboxamide](/img/structure/B2920800.png)

![3-Bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile](/img/structure/B2920801.png)

![1-[(1-Cyanocyclohexyl)(methyl)carbamoyl]ethyl 4-[(2,5-dioxoimidazolidin-1-yl)methyl]benzoate](/img/structure/B2920802.png)

![3-(4-chlorophenyl)-1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1H-pyrrole-2,5-dione](/img/structure/B2920804.png)